molecular formula C22H27ClN2O3S2 B11334642 1-(benzylsulfonyl)-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide

1-(benzylsulfonyl)-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide

Cat. No.: B11334642
M. Wt: 467.0 g/mol
InChI Key: UQESZKBRUSRKHS-UHFFFAOYSA-N
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Description

N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a phenylmethanesulfonyl group, and a chlorophenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often involve the use of solvents like toluene or dichloromethane, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols .

Scientific Research Applications

N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H27ClN2O3S2

Molecular Weight

467.0 g/mol

IUPAC Name

1-benzylsulfonyl-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H27ClN2O3S2/c23-21-8-6-18(7-9-21)16-29-15-12-24-22(26)20-10-13-25(14-11-20)30(27,28)17-19-4-2-1-3-5-19/h1-9,20H,10-17H2,(H,24,26)

InChI Key

UQESZKBRUSRKHS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCSCC2=CC=C(C=C2)Cl)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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